molecular formula C14H14Cl2N2O4S2 B12210994 N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12210994
M. Wt: 409.3 g/mol
InChI Key: OGIDRBSEXLGHBH-UHFFFAOYSA-N
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Description

N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a thiazole ring, and a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl group is then introduced via a substitution reaction, followed by the addition of the methoxyacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thioethers.

    Substitution: The dichlorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The dichlorophenyl group and thiazole ring are believed to play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is unique due to its combination of a dichlorophenyl group, a thiazole ring, and a methoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14Cl2N2O4S2

Molecular Weight

409.3 g/mol

IUPAC Name

N-[3-(3,4-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C14H14Cl2N2O4S2/c1-22-5-13(19)17-14-18(8-2-3-9(15)10(16)4-8)11-6-24(20,21)7-12(11)23-14/h2-4,11-12H,5-7H2,1H3

InChI Key

OGIDRBSEXLGHBH-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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